

Technical Application Note: High-Fidelity Super-Resolution Imaging with TFAX 488, SE

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Compound of Interest

Compound Name: Tfax 488, SE

CAS No.: 222164-96-7

Cat. No.: B3179282

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Executive Summary

This application note details the physicochemical properties and experimental protocols for utilizing **TFAX 488, SE** (Succinimidyl Ester) in super-resolution microscopy. TFAX 488 is a hydrophilic, photostable fluorophore spectrally equivalent to Alexa Fluor® 488. It is engineered for high quantum yield and resistance to photobleaching, making it a critical tool for Direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Stimulated Emission Depletion (STED).

This guide moves beyond standard datasheets to provide a causal understanding of why specific buffer conditions and labeling densities are required to breach the diffraction limit.

Technical Specifications & Photophysics

TFAX 488, SE modifies proteins via amine-reactive chemistry.^[1] Its suitability for super-resolution is dictated by its high photon budget (crucial for localization precision in dSTORM) and emission cross-section (crucial for depletion efficiency in STED).

Parameter	Value	Significance for Super-Resolution
Excitation Max	495 nm	Matches standard 488 nm Argon/Diode lasers.
Emission Max	515 nm	Optimal for 592 nm STED depletion lines.
Extinction Coeff.	73,000 cm ⁻¹ M ⁻¹	High absorption cross-section ensures efficient excitation.
Quantum Yield	0.92	High photon flux improves localization precision ().
Reactive Group	Succinimidyl Ester	Targets primary amines (-NH ₂) on Lysine residues.
Solubility	High (Water/DMSO)	Prevents precipitation during high-concentration labeling.

Mechanism of Action

Chemical Conjugation (The "SE" Function)

The Succinimidyl Ester (SE) group reacts with primary amines (ϵ -amino groups of lysines or N-terminal amines) at slightly basic pH (8.0–9.0) to form a stable amide bond.

- Causality: We use bicarbonate buffer (pH 8.3) because protonated amines () are unreactive. The base deprotonates the amine to , enabling nucleophilic attack on the ester.

dSTORM Photophysics

dSTORM relies on the stochastic blinking of fluorophores between a bright "On" state and a long-lived dark "Off" state.

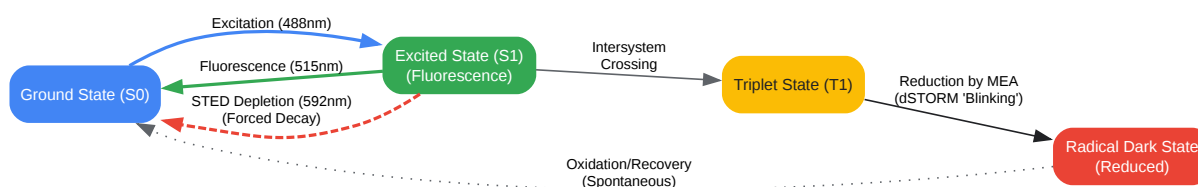
- Mechanism: Upon excitation, TFAX 488 enters the excited singlet state (). In the presence of a primary thiol (e.g., MEA), the dye undergoes intersystem crossing to a Triplet State (), and is subsequently reduced to a radical anion (Dark State).
- Critical Requirement: Oxygen must be removed (GLOX system) to prevent the triplet state from reacting with to form singlet oxygen (photobleaching) and to stabilize the radical dark state.

STED Photophysics

STED achieves super-resolution by silencing fluorophores at the periphery of the excitation spot.

- Mechanism: A doughnut-shaped depletion laser (592 nm for TFAX 488) forces excited molecules instantly back to the ground state via stimulated emission before they can fluoresce spontaneously.
- Constraint: TFAX 488 requires a 592 nm CW (Continuous Wave) depletion laser. It is not compatible with 775 nm depletion lines used for far-red dyes.

Visualization: Photophysical Pathways



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Figure 1: Jablonski diagram illustrating the competing pathways for TFAX 488 in dSTORM (Dark State access via MEA) vs. STED (Depletion via Stimulated Emission).

Protocol 1: Antibody Conjugation

Objective: Label IgG antibodies with TFAX 488 SE to an optimal Degree of Labeling (DOL) of 2–4 dyes per protein. Why: DOL < 2 results in poor structural resolution. DOL > 5 causes self-quenching and steric hindrance, ruining super-resolution capabilities.

Materials

- **TFAX 488, SE** (1 mg vial)
- Anhydrous DMSO
- Sodium Bicarbonate (1M, pH 8.3)
- Purified Antibody (BSA/Azide free, 1 mg/mL)
- Zeba Spin Desalting Columns (7K MWCO)

Step-by-Step Procedure

- **Dye Solubilization:** Dissolve 1 mg TFAX 488 SE in 100 μ L anhydrous DMSO (10 mg/mL).
Note: Prepare immediately before use.^[2] NHS esters hydrolyze rapidly in moisture.
- **Buffer Adjustment:** Add 10 μ L of 1M Sodium Bicarbonate to 100 μ L of antibody solution (raising pH to ~8.3).
- **Reaction:** Add TFAX 488 dye to the antibody.^[1]
 - **Calculation:** For 100 μ g IgG, use roughly 1.5–2.0 μ L of the dye stock (approx. 15-20 molar excess).
- **Incubation:** Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.
- **Purification:** Equilibrate a Zeba Spin column with PBS. Load the reaction mix and spin (1500 x g, 2 min) to remove unreacted dye.
- **Validation:** Measure Absorbance at 280 nm (

) and 495 nm () using a Nanodrop.

- DOL Formula:

(Correction factor for A280 is typically 0.11 for 488 dyes).

Protocol 2: dSTORM Imaging Buffer & Acquisition

Objective: Induce stable blinking of TFAX 488. Critical Insight: Unlike AF647, 488-range dyes require Cysteamine (MEA) at high concentrations and slightly alkaline pH (8.0) for optimal switching. BME (Beta-mercaptoethanol) is often insufficient for green dyes.

Buffer Composition (Prepare Fresh)

Component	Concentration	Function
TN Buffer	50 mM Tris (pH 8.0), 10 mM NaCl	Basal physiological environment.
MEA (Cysteamine)	100 mM	The Switch: Reduces the triplet state to the dark radical anion.
Glucose Oxidase	0.5 mg/mL	Oxygen Scavenger (Part A).
Catalase	40 µg/mL	Oxygen Scavenger (Part B).
Glucose	10% (w/v)	Fuel for the scavenger system.

Imaging Workflow

- Mounting: Mount the stained sample in the dSTORM buffer and seal with twinsil/nail polish to prevent oxygen reentry.
- Acquisition Settings:
 - Excitation: 488 nm laser at High Power (1–3 kW/cm²). Green dyes require higher power density than red dyes to drive the dark state transition.
 - Exposure: 10–30 ms per frame.

- Frames: Acquire 20,000–50,000 frames.
- Data Processing: Use ThunderSTORM or similar software. TFAX 488 has a high photon yield, so set the detection threshold >500 photons to reject background.

Protocol 3: STED Imaging Parameters

Objective: Sub-diffraction imaging using deterministic depletion.

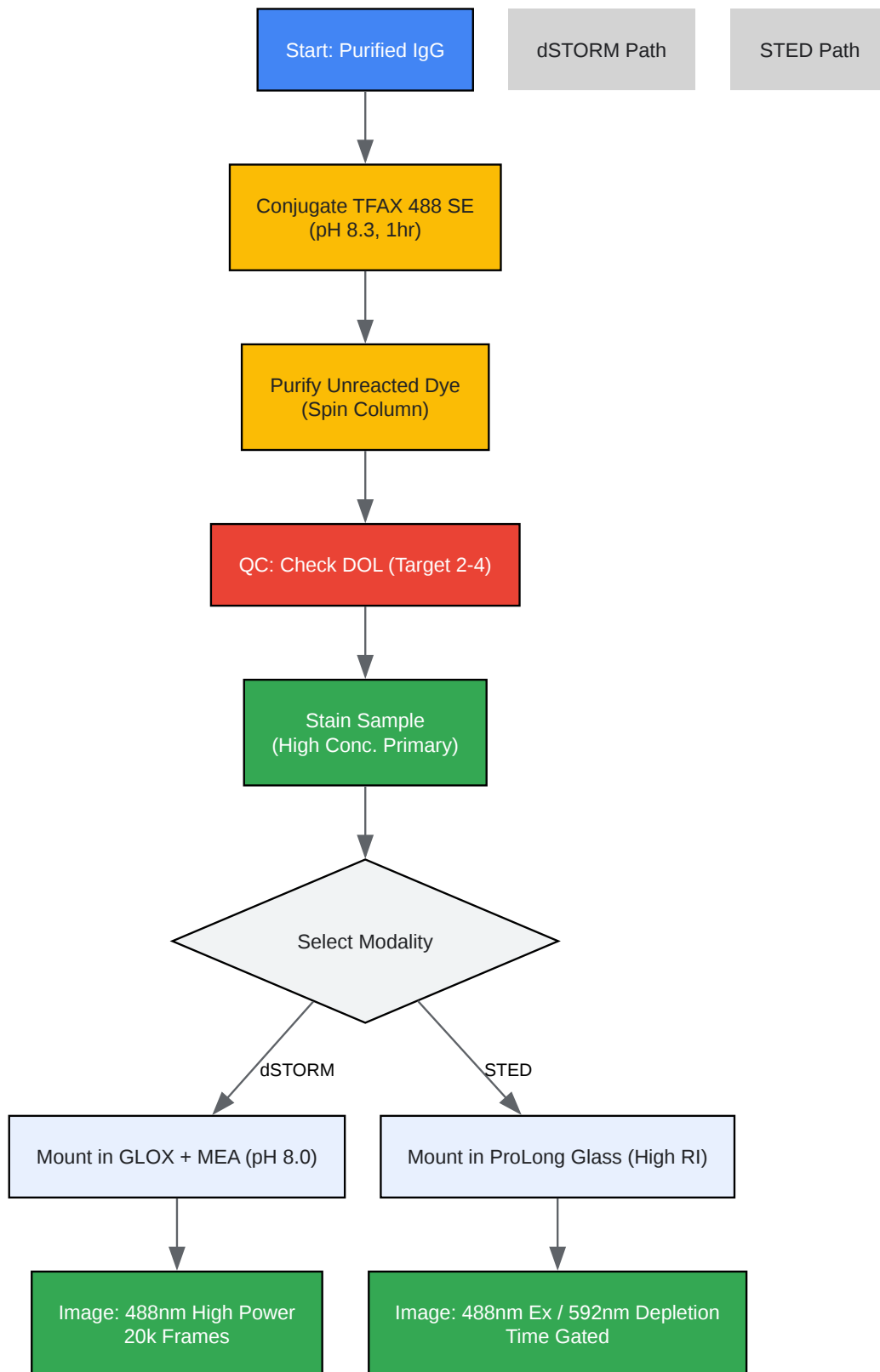
Sample Preparation Differences[4][5]

- Mounting Media: Do NOT use dSTORM blinking buffer. Use a hard-set, high-RI mounting medium like Prolong Glass or Mowiol. The refractive index match is critical for the STED doughnut shape integrity.
- Antibody Concentration: Use 2x the concentration of primary antibody compared to confocal to ensure dense epitope labeling (STED reveals "gaps" that confocal blurs over).

Acquisition Settings

- Excitation: 488 nm (Standard confocal power).
- Depletion: 592 nm CW Laser.
 - Warning: Do not use a 775 nm depletion laser; TFAX 488 does not absorb/emit in a range affected by 775 nm, and you will get no super-resolution effect.
- Gating: If using a pulsed white-light laser with CW depletion, apply Time Gating (0.5 – 6.0 ns). This rejects the early photons (which are diffraction-limited) and collects only the "squeezed" photons from the center of the doughnut.

Workflow Visualization



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Figure 2: Decision tree for sample preparation depending on the intended super-resolution modality.

Troubleshooting & Validation

Problem	Modality	Root Cause	Solution
No Blinking (Static Signal)	dSTORM	Buffer pH too low or MEA oxidized.	Adjust buffer to pH 8.0. Use fresh MEA stock. Increase 488nm laser power density.
Rapid Bleaching	dSTORM	Oxygen scavenger failure.	Replace GLOX solution. Ensure chamber is sealed airtight.
Low Resolution	STED	Refractive Index Mismatch.	Use high-precision #1.5H coverslips and ProLong Glass. Check correction collar on objective. [3]
High Background	Both	Free dye in sample.	Perform rigorous washing (3x 10min PBS) after secondary staining.

References

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